Scientific Field: Veterinary Science Application Summary: Explored for its use in veterinary medicine, particularly in the development of treatments for animals. Methods of Application:
Antiparasitic Treatments: Formulated into medications to combat parasitic infections in animals.
Veterinary Diagnostics: Used in diagnostic agents to detect diseases in livestock and pets. Derivatives have shown promise in treating and diagnosing various animal health issues, contributing to better veterinary care.
Scientific Field: Analytical Chemistry Application Summary: Utilized in the fabrication of chemical sensors due to its responsive molecular structure. Methods of Application:
Electrochemical Sensors: Incorporated into the sensing layer of electrodes to detect specific analytes.
Scientific Field: Microbiology Application Summary: Investigated for its antimicrobial properties against a range of pathogens. Methods of Application:
Synthesis of Antimicrobial Compounds: Used as a core structure for developing new antimicrobial agents.
Bioactivity Screening: Tested against bacterial and fungal strains to assess efficacy. Results Summary: Derivatives have exhibited potential as antimicrobial agents, with some showing significant activity against resistant strains.
Scientific Field: Bioimaging and Molecular Biology Application Summary: Applied in the design of fluorescent probes for bioimaging applications. Methods of Application:
Cell Imaging: Incorporated into compounds that can selectively stain cellular components.
Scientific Field: Materials Engineering Application Summary: Explored as a corrosion inhibitor for protecting metals and alloys. Methods of Application:
Coating Formulations: Added to coatings to prevent metal corrosion.
Scientific Field: Physical Chemistry and Material Science Application Summary: Used in the synthesis of liquid crystal materials for display technologies. Methods of Application:
Mesogenic Group Synthesis: Acts as a component in the formation of mesophases.
Scientific Field: Pharmacokinetics Application Summary: Serves as a model compound in studies of drug metabolism and pharmacokinetics. Methods of Application:
Metabolic Pathway Elucidation: Analyzed to understand its biotransformation in biological systems.
Pharmacokinetic Modeling: Used to predict the behavior of related compounds in vivo. Results Summary: Insights gained from studying the metabolism of methyl 8-aminoquinoline-6-carboxylate have informed the design of drugs with better pharmacokinetic profiles.
Methyl 8-aminoquinoline-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure, which includes an amino group and a carboxylate ester. This compound is recognized for its potential in various chemical and biological applications, particularly in organic synthesis and medicinal chemistry. The compound has the Chemical Abstracts Service (CAS) Number 1303890-27-8 and a molecular weight of 202.21 g/mol. Its InChI code is 1S/C11H10N2O2, which provides a standardized representation of its molecular structure .
The compound has been involved in various reactions, including:
Methyl 8-aminoquinoline-6-carboxylate exhibits notable biological activities, primarily attributed to its structural relationship with other 8-aminoquinoline derivatives. These compounds have been studied for their antimalarial properties, impacting multiple life-cycle stages of Plasmodium species that infect humans. For example, primaquine and tafenoquine, both derivatives of 8-aminoquinoline, are known for their efficacy against malaria .
The compound may also influence biochemical pathways, such as stimulating the hexose monophosphate shunt and increasing hydrogen peroxide production within cells. These mechanisms suggest potential applications in pharmacology and therapeutic interventions .
The synthesis of methyl 8-aminoquinoline-6-carboxylate typically involves several steps:
Methyl 8-aminoquinoline-6-carboxylate finds applications across several fields:
Interaction studies involving methyl 8-aminoquinoline-6-carboxylate often focus on its role as a ligand in coordination chemistry. The compound's ability to form chelate complexes with transition metals enhances its utility in catalysis and material science. Additionally, studies have indicated that it can influence various biochemical pathways, potentially interacting with cellular targets involved in disease processes .
Several compounds share structural similarities with methyl 8-aminoquinoline-6-carboxylate, providing insights into its uniqueness:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Primaquine | An aminoquinoline derivative | Antimalarial activity |
Tafenoquine | Long half-life aminoquinoline | Antimalarial activity |
Methyl 7-aminoquinoline-6-carboxylate | Similar amino group at position 7 | Potentially similar biological effects |
Methyl 6-methoxyquinoline | Methoxy group substitution | Varies from antimalarial properties |
Methyl 8-aminoquinoline-6-carboxylate is unique due to its specific position of substitution on the quinoline ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .